N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to a pyrazole ring through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Linking the Benzofuran and Pyrazole: The final step involves the nucleophilic substitution reaction where the ethoxyethyl chain is introduced to link the benzofuran and pyrazole rings. This is typically done using ethylene glycol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide: Contains an imidazole ring instead of a pyrazole ring, which can alter its biological activity.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is unique due to the presence of both benzofuran and pyrazole moieties, which confer distinct chemical and biological properties. The ethoxyethyl linker also provides flexibility and enhances the compound’s ability to interact with various molecular targets.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBCNWOJKGKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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